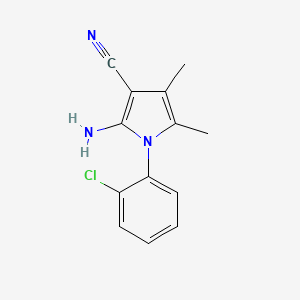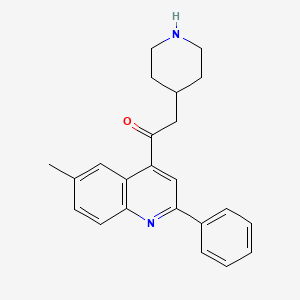
1H-1,2,3-Triazole-4,5-dicarboxaldehyde, 1-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the triazole ring and two aldehyde groups at the 4 and 5 positions of the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde can be synthesized through a multi-step process. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction typically involves the use of benzyl azide and propargyl aldehyde as starting materials. The reaction is carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or ethanol .
Industrial Production Methods: Industrial production of 1-benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions: 1-Benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Major Products Formed:
Oxidation: 1-Benzyl-1H-1,2,3-triazole-4,5-dicarboxylic acid.
Reduction: 1-Benzyl-1H-1,2,3-triazole-4,5-dimethanol.
Substitution: Various substituted triazole derivatives depending on the substituent introduced.
科学的研究の応用
1-Benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 1-benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde involves its interaction with various molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, affecting their function. Additionally, the aldehyde groups can react with nucleophiles, such as amines, to form imines, which can further interact with biological molecules .
類似化合物との比較
1-Benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde can be compared with other triazole derivatives, such as:
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde: Lacks the second aldehyde group, making it less reactive in certain chemical reactions.
1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde: Similar to the above compound but with the aldehyde group at a different position.
1-Benzyl-1H-1,2,3-triazole-4,5-dicarboxylic acid: The oxidized form of 1-benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde, with carboxylic acid groups instead of aldehydes.
The uniqueness of 1-benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde lies in its dual aldehyde functionality, which allows for diverse chemical modifications and applications.
特性
CAS番号 |
103532-75-8 |
|---|---|
分子式 |
C11H9N3O2 |
分子量 |
215.21 g/mol |
IUPAC名 |
1-benzyltriazole-4,5-dicarbaldehyde |
InChI |
InChI=1S/C11H9N3O2/c15-7-10-11(8-16)14(13-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
InChIキー |
AAVUCWJDTFXLPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


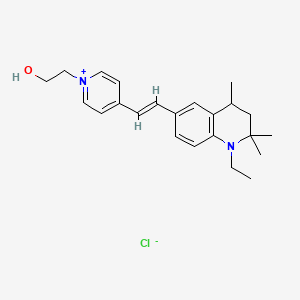
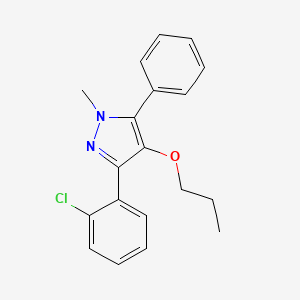
![Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]](/img/structure/B12891238.png)
![2-(3-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12891242.png)
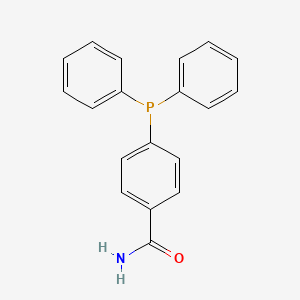
![Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]](/img/structure/B12891260.png)
![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12891279.png)

![2-[(2,4-Dichlorophenyl)methyl]-3-methyl-1,2-oxazol-5(2H)-one](/img/structure/B12891296.png)


![(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12891306.png)
